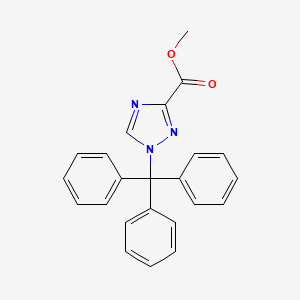

methyl 1-trityl-1H-1,2,4-triazole-3-carboxylate

Descripción general

Descripción

Methyl 1-trityl-1H-1,2,4-triazole-3-carboxylate is a chemical compound with the molecular formula C23H19N3O2 It is a derivative of 1,2,4-triazole, a five-membered ring containing three nitrogen atoms

Métodos De Preparación

Methyl 1-trityl-1H-1,2,4-triazole-3-carboxylate can be synthesized through several methods. One common synthetic route involves the esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol . Another method includes hydroxymethylation of 1H-1,2,4-triazole with formaldehyde in the presence of barium hydroxide, followed by oxidation and esterification . Industrial production methods typically involve large-scale esterification processes under controlled conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Methyl 1-trityl-1H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: It can undergo nucleophilic substitution reactions, where the trityl group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Methyl 1-trityl-1H-1,2,4-triazole-3-carboxylate has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of various nucleoside analogues, including Ribavirin.

Biology: It serves as a biochemical reagent in life science research.

Medicine: The compound is involved in the development of antiviral agents and other pharmaceuticals.

Industry: It is utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of methyl 1-trityl-1H-1,2,4-triazole-3-carboxylate involves its interaction with molecular targets and pathways. In biological systems, it can act as a precursor to nucleoside analogues, which interfere with viral replication by incorporating into viral RNA or DNA, leading to chain termination . The triazole ring structure is crucial for its activity, as it can form hydrogen bonds and interact with enzymes involved in nucleic acid synthesis.

Comparación Con Compuestos Similares

Methyl 1-trityl-1H-1,2,4-triazole-3-carboxylate can be compared with other similar compounds, such as:

Methyl-1H-1,2,4-triazole-3-carboxylate: A simpler derivative without the trityl group, used in similar applications.

4-Methyl-1H-1,2,3-triazole: Another triazole derivative with different substitution patterns, used in chemical synthesis.

1,2,4-Triazole-3-carboxylic acid: A precursor in the synthesis of various triazole derivatives. The uniqueness of this compound lies in its trityl group, which provides steric hindrance and influences its reactivity and interactions with biological targets.

Actividad Biológica

Methyl 1-trityl-1H-1,2,4-triazole-3-carboxylate is a compound belonging to the triazole family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy against different cell lines, and potential therapeutic applications.

Chemical Structure and Properties

This compound can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol. The compound's structure allows it to participate in various biological interactions due to its ability to form noncovalent bonds and complex with metal ions .

Triazole derivatives are known for their diverse mechanisms of action, which include:

- Inhibition of Tubulin Polymerization : Studies have shown that certain triazole derivatives can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is critical for compounds targeting rapidly dividing cells, such as those found in tumors .

- Anti-inflammatory Activity : Some derivatives exhibit selective inhibition of cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammatory processes. This activity suggests potential use in treating inflammatory diseases .

Anticancer Activity

The anticancer properties of this compound have been evaluated in various studies focusing on different cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 52 | Induces apoptosis and G2/M arrest |

| MDA-MB-231 (Triple-negative) | 74 | Induces apoptosis and G2/M arrest |

| K562 (Leukemia) | 13.6 | Cytotoxic effects via apoptosis |

| CCRF-SB (Leukemia) | 112 | Cytotoxic effects via apoptosis |

The IC50 values indicate the concentration needed to inhibit cell growth by 50%, with lower values suggesting higher potency. For instance, the compound demonstrated significant antiproliferative activity against MCF-7 cells with an IC50 of 52 nM .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects:

| Compound | IC50 (µM) | Selectivity |

|---|---|---|

| Compound 5d | 17.9 | Highly selective for COX-2 (COX-1/COX-2 = 1080) |

This compound exhibited superior COX-2 inhibition compared to traditional anti-inflammatory drugs like Indomethacin .

Case Studies and Research Findings

Several studies have highlighted the efficacy of triazole derivatives in preclinical models:

- Study on Breast Cancer : A study demonstrated that triazole derivatives could induce mitotic catastrophe in breast cancer cell lines by disrupting microtubule dynamics. This was confirmed through immunofluorescence staining that revealed multinucleation as a result of tubulin targeting .

- Leukemia Cell Lines : Another research effort focused on leukemia cells showed that specific triazole derivatives significantly increased apoptotic markers and reduced cell viability after exposure. The compounds were noted for their low toxicity while maintaining high cytotoxicity against leukemia cells .

Propiedades

IUPAC Name |

methyl 1-trityl-1,2,4-triazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O2/c1-28-22(27)21-24-17-26(25-21)23(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQUUIBWHCXBFDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80729828 | |

| Record name | Methyl 1-(triphenylmethyl)-1H-1,2,4-triazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80729828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151607-70-4 | |

| Record name | Methyl 1-(triphenylmethyl)-1H-1,2,4-triazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80729828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.